(4-Iodo-6-methoxypyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodo-6-methoxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety attached to the 2nd position of a pyridine ring. It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
The synthesis of (4-Iodo-6-methoxypyridin-2-YL)acetic acid can be achieved through various synthetic routes. One common method involves the iodination of 6-methoxypyridin-2-ylacetic acid using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetic acid or acetonitrile under reflux conditions . Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 6-methoxypyridin-2-ylacetic acid is coupled with an aryl iodide in the presence of a palladium catalyst .
Analyse Chemischer Reaktionen
(4-Iodo-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Wissenschaftliche Forschungsanwendungen
(4-Iodo-6-methoxypyridin-2-YL)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Iodo-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The iodine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
(4-Iodo-6-methoxypyridin-2-YL)acetic acid can be compared with other similar compounds such as:
(6-Iodo-4-methylpyridin-2-YL)acetic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and biological activity.
(5-Oxooxazolidin-4-yl)acetic acid: This compound contains an oxazolidinone ring instead of a pyridine ring, leading to different chemical properties and applications.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but a different heterocyclic structure, used in plant growth regulation.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8INO3 |
---|---|
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
2-(4-iodo-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZLUBNEGFGQRGQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=N1)CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.